(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18795772
InChI: InChI=1S/C8H8ClFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8ClFS
Molecular Weight: 190.67 g/mol

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18795772

Molecular Formula: C8H8ClFS

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane -

Specification

Molecular Formula C8H8ClFS
Molecular Weight 190.67 g/mol
IUPAC Name 5-chloro-2-fluoro-1-methyl-3-methylsulfanylbenzene
Standard InChI InChI=1S/C8H8ClFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Standard InChI Key GLHKSLGKQMGEBP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1F)SC)Cl

Introduction

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by its unique structural features, which include a phenyl ring substituted with chlorine at position 5, fluorine at position 2, and a methyl group at position 3. Additionally, it contains a methylsulfane group attached to the phenyl ring. The molecular formula of this compound is C8H8ClF1S1, and it plays a significant role in various chemical applications due to its diverse reactivity and functional properties.

Synthesis of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

The synthesis of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 5-chloro-2-fluoro-3-methylphenol with methylthiol. This reaction is facilitated by the presence of a base, which assists in the nucleophilic substitution necessary for forming the sulfane group. Common bases used include sodium hydride or potassium carbonate, and the reaction is often carried out in solvents like dimethylformamide (DMF).

Biological and Medicinal Applications

The compound's mechanism of action involves interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) influences its reactivity and binding affinity with biological molecules, potentially modulating enzyme activity or receptor interactions. The methylsulfane group may enhance its lipophilicity, improving membrane permeability and biological activity. This makes it a candidate for drug discovery and development in biomedical research.

Research Findings and Applications

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, particularly in the development of new materials and catalysts. Its unique chemical properties and reactivity profile make it valuable in advancing both academic research and industrial applications.

Comparison with Similar Compounds

Similar compounds, such as (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane, also exhibit unique properties due to their specific functional group arrangements. These compounds are used as building blocks in organic synthesis and are investigated for their potential biological activities, including enzyme inhibition and antimicrobial effects.

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